![molecular formula C15H23BrO B13220738 ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene: is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, where a bromomethyl group and an ethylpentyl group are attached to the benzene ring through an oxygen bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene typically involves the reaction of 3-(bromomethyl)-3-ethylpentanol with benzyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an ether linkage between the alcohol groups, resulting in the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromomethyl group to a methyl group.
Substitution: The bromomethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, alkoxides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Methyl derivatives
Substitution: Amino, thio, or alkoxy derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene serves as a versatile intermediate for the preparation of more complex molecules. It can be used to introduce functional groups into aromatic systems, facilitating the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations makes it a valuable building block for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional group compatibility make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene involves its interaction with specific molecular targets, depending on its derivatives and applications. For instance, in medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Bromomethyl methyl ether: A simpler compound with a similar bromomethyl group but lacking the ethylpentyl and benzene moieties.
Benzyl bromide: Contains a bromomethyl group attached directly to a benzene ring, without the ether linkage.
3-(Bromomethyl)pentane: Similar aliphatic structure but without the benzene ring.
Uniqueness: ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene is unique due to its combination of aromatic and aliphatic structures, along with the presence of a bromomethyl group. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C15H23BrO |
|---|---|
Molekulargewicht |
299.25 g/mol |
IUPAC-Name |
[3-(bromomethyl)-3-ethylpentoxy]methylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-3-15(4-2,13-16)10-11-17-12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChI-Schlüssel |
MQWKLRMQAUELBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CCOCC1=CC=CC=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


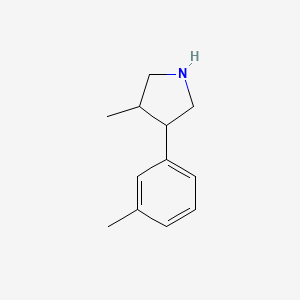


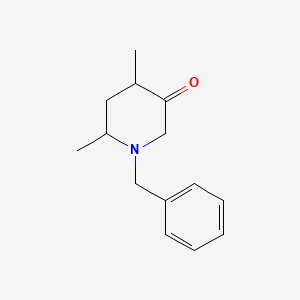
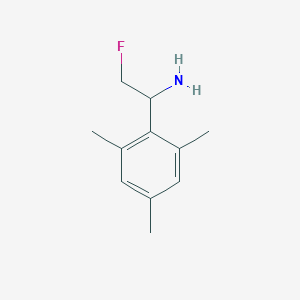
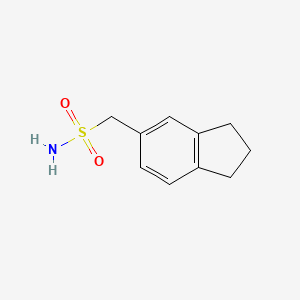
![({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13220687.png)
![1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13220700.png)
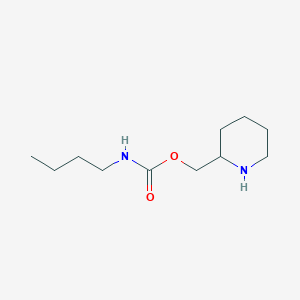
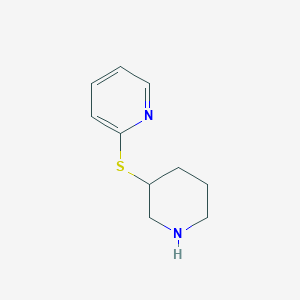
![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride](/img/structure/B13220730.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13220745.png)


